2-Methyl-4-(1-methylcyclopropoxy)aniline
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Overview
Description
2-Methyl-4-(1-methylcyclopropoxy)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a methyl group at the second position and a 1-methylcyclopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylcyclopropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and 1-methylcyclopropanol.
Reaction Conditions: The reaction involves the formation of an ether linkage between the aniline derivative and the cyclopropanol derivative. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of 1-methylcyclopropanol is replaced by the aniline nitrogen.
Catalysts and Solvents: Common catalysts for this reaction include strong acids or bases, and the reaction is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methylcyclopropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-4-(1-methylcyclopropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylcyclopropoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The cyclopropoxy group may enhance its binding affinity to target proteins, thereby modulating their activity. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-(1-Methylcyclopropoxy)aniline: Lacks the methyl group at the second position.
2-Methyl-4-ethoxyaniline: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Methyl-4-(1-methylcyclopropoxy)aniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-(1-methylcyclopropyl)oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-7-9(3-4-10(8)12)13-11(2)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFREZMUBBHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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